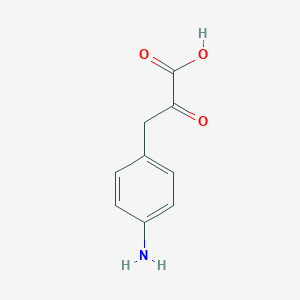
3-(4-Aminophenyl)-2-oxopropanoic acid
Vue d'ensemble
Description
“3-(4-Aminophenyl)-2-oxopropanoic acid” is a chemical compound with the linear formula H2NC6H4CH2CH2CO2H . It’s also known as “3-(4-Aminophenyl)propanoic acid” and has a molecular weight of 165.19 .
Molecular Structure Analysis
The molecular structure of “3-(4-Aminophenyl)-2-oxopropanoic acid” is represented by the SMILES stringNc1ccc(CCC(O)=O)cc1 . This indicates that the compound contains an aminophenyl group attached to a propanoic acid group. Chemical Reactions Analysis
While specific chemical reactions involving “3-(4-Aminophenyl)-2-oxopropanoic acid” are not available, aminoboronic acids, which are structurally similar, have been used in various reactions, including the hydrolysis and etherification of chlorohydrins .Physical And Chemical Properties Analysis
“3-(4-Aminophenyl)-2-oxopropanoic acid” is a solid compound . It has a melting point of 133-137 °C (lit.) . The compound is suitable for solution phase peptide synthesis .Applications De Recherche Scientifique
1. Chemical and Physicochemical Studies
3-(4-Aminophenyl)-2-oxopropanoic acid, though not directly mentioned, could be structurally related to or used in the study of similar phenolic compounds. Phenolic compounds like Chlorogenic Acid (CGA) have been a subject of interest due to their various practical, biological, and pharmacological effects. CGA, a biologically active dietary polyphenol, plays several important roles, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. It is speculated to regulate lipid and glucose metabolism, potentially aiding in the treatment of disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Such compounds are believed to offer hepatoprotective effects and influence the metabolism of nutrients, including amino acids, glucose, and fatty acids (Naveed et al., 2018).
2. Spectroscopic and Conformational Analysis
In the realm of peptide studies, compounds like 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) have been extensively used. TOAC, the first spin label probe incorporated in peptides via a peptide bond, has significantly contributed to analyzing backbone dynamics and peptide secondary structure. Techniques like EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR have been employed in these studies. Such research endeavors often focus on peptide-membrane interactions, peptide-protein, and peptide-nucleic acid interactions, indicating a broad scope for similar compounds in biochemical and biophysical research (Schreier et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-aminophenyl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDZIRSKXFAMFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168679 | |
| Record name | 4-Aminophenylpyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-2-oxopropanoic acid | |
CAS RN |
16921-36-1 | |
| Record name | 4-Amino-α-oxobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16921-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminophenylpyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016921361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminophenylpyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




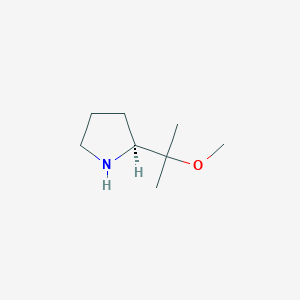
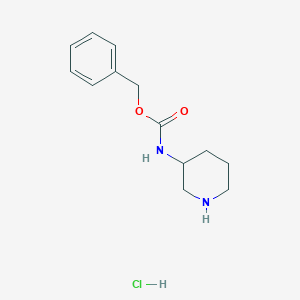


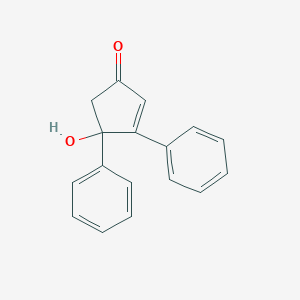

![1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate](/img/structure/B176998.png)

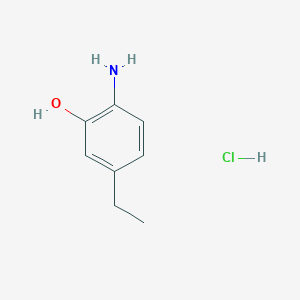
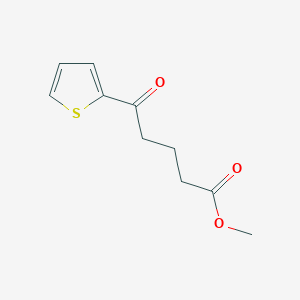
![7-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B177004.png)

